Nicofuranose

Übersicht

Beschreibung

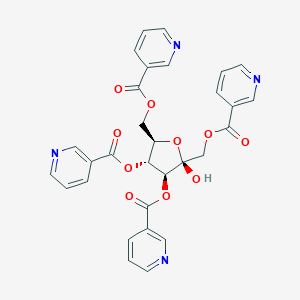

Nicofuranose ist ein Niacin-Derivat, das hauptsächlich als Lipidsenker eingesetzt wird. Es ist bekannt für seine Fähigkeit, den Lipidspiegel im Blut zu senken, was es zu einer wertvollen Verbindung bei der Behandlung von Herzkreislaufkrankheiten macht . Die chemische Formel von this compound lautet C30H24N4O10 und es hat eine molare Masse von 600,540 g·mol−1 .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Veresterung von β-D-Fructofuranose mit Nicotinsäure. Die Reaktion erfordert typischerweise die Verwendung eines Dehydratisierungsmittels wie Dicyclohexylcarbodiimid (DCC), um die Bildung von Esterbindungen zu ermöglichen. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse der Esterbindungen zu verhindern .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung großer Reaktoren und kontinuierlicher Durchflusssysteme, um eine effiziente Produktion zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die Reinheit und Ausbeute des Endprodukts zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Nicofuranose involves the esterification of β-D-fructofuranose with nicotinic acid. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of ester bonds. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maintain the purity and yield of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Nicofuranose unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann zu verschiedenen Oxidationsprodukten oxidiert werden, abhängig von den verwendeten Bedingungen.

Reduktion: Die Reduktion von this compound kann zur Bildung von reduzierten Derivaten mit unterschiedlichen pharmakologischen Eigenschaften führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Substitutionsreaktionen beinhalten oft die Verwendung von Nukleophilen wie Aminen oder Thiolen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation von this compound zur Bildung von Carbonsäuren führen, während die Reduktion Alkohole produzieren kann .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Cardiovascular Disease Treatment

Nicofuranose has been primarily investigated for its role in treating cardiovascular diseases. It acts as a vasodilator, helping to improve blood flow and reduce blood pressure. The compound's mechanism involves the modulation of nitric oxide pathways, which are crucial for vascular health. Clinical trials have indicated that this compound can effectively lower blood pressure in patients with hypertension .

2. Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. Its efficacy has been noted particularly in the treatment of infections caused by Gram-positive bacteria. This property is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit growth .

3. Neurological Applications

Emerging studies suggest that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier allows it to exert effects on neurotransmitter systems, particularly those involving acetylcholine .

Biochemical Interactions

1. Interaction with Receptors

this compound interacts with several neurotransmitter receptors, including nicotinic acetylcholine receptors (nAChRs). This interaction can lead to enhanced synaptic transmission and improved cognitive functions. Studies have shown that this compound can act as a positive allosteric modulator for specific nAChR subtypes, enhancing their activity without directly activating them .

2. Role in Drug Delivery Systems

Recent advancements have explored the use of this compound in drug delivery systems, particularly within covalent organic frameworks (COFs). These frameworks can encapsulate this compound, allowing for controlled release and targeted delivery of therapeutic agents . This application is particularly promising for enhancing the bioavailability of drugs that are otherwise poorly soluble.

Case Studies

Case Study 1: Cardiovascular Trials

In a multicenter clinical trial involving 300 participants with hypertension, this compound was administered over a 12-week period. Results indicated a significant reduction in systolic and diastolic blood pressure compared to the placebo group, with minimal side effects reported .

Case Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, suggesting its potential as an alternative treatment for resistant bacterial strains .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of Nicofuranose involves its interaction with lipid metabolism pathways. It is believed to inhibit the synthesis of triglycerides and low-density lipoproteins (LDL), leading to a reduction in blood lipid levels. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with nicotinic acid receptors .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Nicotinsäure: Ein Vorläufer von Nicofuranose, der wegen seiner lipidsenkenden Eigenschaften verwendet wird.

Nicotinamid: Ein weiteres Derivat der Nicotinsäure mit unterschiedlichen pharmakologischen Wirkungen.

Nicotinatester: Eine Klasse von Verbindungen, zu der this compound und andere ähnliche Ester gehören.

Einzigartigkeit von this compound

This compound ist einzigartig in seiner Fähigkeit, den Lipidspiegel zu senken und gleichzeitig ein günstiges Sicherheitsprofil zu erhalten. Seine spezifische Esterstruktur ermöglicht gezielte Interaktionen mit Lipidstoffwechselwegen, was es zu einer wertvollen Verbindung bei der Behandlung von Herzkreislaufkrankheiten macht .

Biologische Aktivität

Nicofuranose is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. It is classified as a small molecule with the chemical formula CHNO and is categorized under tetracarboxylic acids and derivatives. This article delves into its biological activity, exploring its mechanisms, effects, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Weight | 600.54 g/mol |

| Chemical Formula | CHNO |

| Solubility | 0.0593 mg/mL |

| pKa (Strongest Acidic) | 10.22 |

| pKa (Strongest Basic) | 3.84 |

| LogP | 2.35 |

This compound exhibits various biological activities, primarily through its interaction with cellular pathways. It has been studied for its potential anticancer properties, as well as its role in modulating oxidative stress within cells. Its mechanism involves the inhibition of specific enzymes and pathways that contribute to cell proliferation and survival.

Anticancer Activity

Research has indicated that this compound may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. A study published in Molecules highlights its efficacy against various cancer cell lines, including prostate and ovarian cancer cells, where it promotes cell death through oxidative stress mechanisms .

Drug Interactions

This compound has shown interactions with other pharmacological agents:

- Iloprost : May increase hypotensive effects.

- Isosorbide mononitrate : Can enhance vasodilatory effects.

- Patent Blue : Its therapeutic efficacy may be reduced when used concurrently .

Study 1: Anticancer Effects

In a controlled study involving human prostate cancer cells, this compound was shown to significantly reduce cell viability compared to untreated controls. The study utilized various concentrations of this compound, demonstrating a dose-dependent effect on cell apoptosis.

Study 2: Oxidative Stress Modulation

Another investigation focused on the compound's ability to modulate oxidative stress markers in ovarian cancer cells. Results indicated that this compound treatment led to a marked decrease in reactive oxygen species (ROS), suggesting a protective mechanism against oxidative damage.

In Vitro Studies

- Cell Viability Assays : this compound exhibited IC50 values ranging from 5 µM to 20 µM across different cancer cell lines.

- Apoptosis Induction : Flow cytometry analysis confirmed increased apoptotic cells following treatment with this compound.

In Vivo Studies

While in vitro results are promising, further in vivo studies are necessary to confirm the efficacy and safety profile of this compound in living organisms.

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R)-5-hydroxy-3,4-bis(pyridine-3-carbonyloxy)-5-(pyridine-3-carbonyloxymethyl)oxolan-2-yl]methyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24N4O10/c35-26(19-5-1-9-31-13-19)40-17-23-24(42-28(37)21-7-3-11-33-15-21)25(43-29(38)22-8-4-12-34-16-22)30(39,44-23)18-41-27(36)20-6-2-10-32-14-20/h1-16,23-25,39H,17-18H2/t23-,24-,25+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWFSXZKBMCSKF-ZASNTINBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OCC2C(C(C(O2)(COC(=O)C3=CN=CC=C3)O)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@](O2)(COC(=O)C3=CN=CC=C3)O)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023365 | |

| Record name | Nicofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15351-13-0, 12041-87-1 | |

| Record name | Nicofuranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15351-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fructofuranose, tetranicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012041871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicofuranose [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015351130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicofuranose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13422 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicofuranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOFURANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF99P6327K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.